molecular formula C13H19NO B2473503 2-(Benzylamino)cyclohexanol CAS No. 141553-09-5; 322407-34-1; 51925-39-4

2-(Benzylamino)cyclohexanol

Cat. No.: B2473503
CAS No.: 141553-09-5; 322407-34-1; 51925-39-4
M. Wt: 205.301
InChI Key: NJNCYFUGUYIMEQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-(Benzylamino)cyclohexanol (C₁₃H₁₉NO, MW 205.30 g/mol) is an amino alcohol derivative featuring a cyclohexanol backbone substituted with a benzylamine group at the 2-position . Key properties include:

  • Melting Point: 64–65°C
  • Spectral Data:
    • IR: Peaks indicative of hydroxyl (O–H) and amine (N–H) groups .
    • NMR: δ 1.2–2.5 ppm (cyclohexyl protons), δ 3.6–4.1 ppm (methine adjacent to hydroxyl), and δ 7.2–7.4 ppm (benzyl aromatic protons) .

Synthesis The compound is synthesized via reductive amination, where cyclohexanol derivatives react with benzaldehyde in the presence of sodium borohydride (NaBH₄) . This method is analogous to the synthesis of 4-(benzylamino)cyclohexanol (SarABIM), a structurally related biofilm inhibitor .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-3,6-7,12-15H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNCYFUGUYIMEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following compounds share the amino alcohol motif but differ in substituents or backbone structure:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
2-(Benzylamino)cyclohexanol C₁₃H₁₉NO 205.30 64–65 Cyclohexanol backbone, benzylamine
2-Phenyl-2-(phenylamino)ethanol C₁₄H₁₅NO 213.28 Not reported Ethanol backbone, dual phenyl groups
2-(Benzylamino)-2-phenylethanol C₁₅H₁₇NO 227.31 97–99 Ethanol backbone, benzylamine, phenyl
4-(Benzylamino)cyclohexanol (SarABIM) C₁₃H₁₉NO 205.30 Not reported Cyclohexanol backbone, benzylamine at 4-position
(1R,2R)-2-(Benzylamino)cyclohexanol C₁₃H₁₉NO 205.30 Not reported Stereoisomer with trans configuration

Key Observations :

  • Backbone Influence: Cyclohexanol-based compounds (e.g., 2- and 4-benzylamino isomers) exhibit higher melting points than ethanol-based analogues, likely due to increased rigidity .
  • Substituent Effects: The presence of a phenyl group in 2-(benzylamino)-2-phenylethanol raises the melting point to 97–99°C, suggesting enhanced crystallinity from π-π stacking .

Stereochemical Variants

This compound exists as enantiomers, such as (1R,2R) and (1S,2S) forms, which differ in spatial arrangement but share identical molecular weights . These stereoisomers are critical in pharmacology, as seen in analogues like venlafaxine derivatives, where stereochemistry dictates receptor binding .

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